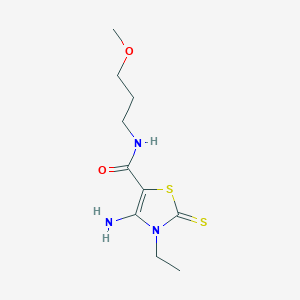
4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-3-ethyl-N-(3-Methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazol-Synthese synthetisiert werden, die die Reaktion von α-Halogenketonen mit Thioharnstoff beinhaltet.
Einführung der Aminogruppe: Die Aminogruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden.
Anlagerung der Ethyl- und Methoxypropylgruppen: Diese Gruppen können durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide angebracht werden.
Bildung der Carboxamidgruppe: Die Carboxamidgruppe kann durch Reaktion des Thiazolderivats mit einem geeigneten Amin gebildet werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Amino-3-ethyl-N-(3-Methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den Thiazolring oder andere funktionelle Gruppen zu modifizieren.
Substitution: Die Amino- und Methoxypropylgruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen oder Nucleophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als potenzielle bioaktive Verbindung mit antimikrobiellen, antifungalen oder anticancerogenen Eigenschaften.
Medizin: Als Leitverbindung für die Entwicklung von Medikamenten, insbesondere zur gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika oder Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-3-ethyl-N-(3-Methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Thiazolderivate mit Enzymen, Rezeptoren oder Nukleinsäuren interagieren, was zur Hemmung oder Aktivierung bestimmter biologischer Signalwege führt. Die beteiligten molekularen Ziele und Signalwege müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action of 4-amino-3-ethyl-N-(3-methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid: Fehlt die Methoxypropylgruppe.
4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid: Hat eine Methylgruppe anstelle einer Ethylgruppe.
4-Amino-3-ethyl-2-oxo-2,3-dihydro-1,3-thiazol-5-carboxamid: Enthält eine Oxogruppe anstelle einer Thioxogruppe.
Einzigartigkeit
Das Vorhandensein der Methoxypropylgruppe und das spezifische Substitutionsschema am Thiazolring machen 4-Amino-3-ethyl-N-(3-Methoxypropyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-carboxamid einzigartig. Diese Strukturmerkmale können zu seinen unterschiedlichen chemischen Eigenschaften und potenziellen biologischen Aktivitäten beitragen.
Eigenschaften
Molekularformel |
C10H17N3O2S2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
4-amino-3-ethyl-N-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H17N3O2S2/c1-3-13-8(11)7(17-10(13)16)9(14)12-5-4-6-15-2/h3-6,11H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
GFOXVQCWTVCHFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(SC1=S)C(=O)NCCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)



![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)
![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)

![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019049.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12019051.png)
